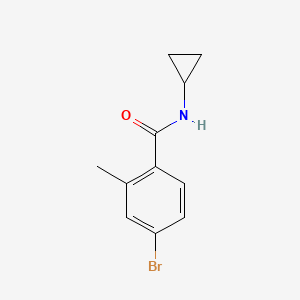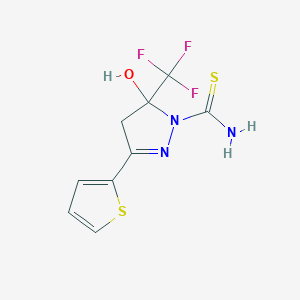
4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole
Vue d'ensemble
Description
4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole (DHTTP) is a novel heterocyclic compound with promising applications in the fields of synthesis and drug development. It is a heterocyclic ring system with two nitrogen and two sulfur atoms, and is synthesized from thioamide and thioether derivatives. DHTTP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been investigated as a potential antifungal agent, as well as an inhibitor of phosphodiesterase 5 (PDE5). In addition, this compound has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of several cancer cell lines.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole is not yet fully understood. However, it is believed to act as an inhibitor of PDE5, which is an enzyme involved in the relaxation of smooth muscle cells. In addition, this compound has been shown to inhibit the growth of several cancer cell lines, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, it has been shown to inhibit the growth of several cancer cell lines, suggesting that it may have anti-cancer properties. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry, as an antifungal agent and an inhibitor of PDE5.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole in laboratory experiments include its high solubility in water and its low toxicity. Additionally, this compound is relatively easy to synthesize and can be readily obtained from commercially available sources. However, the use of this compound for laboratory experiments is limited by its relatively low stability, which limits its shelf-life.
Orientations Futures
The potential future directions for 4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Additionally, further studies could explore the use of this compound as a potential therapeutic agent for the treatment of various diseases, such as cancer and fungal infections. Furthermore, further research could explore the use of this compound in the development of novel drug delivery systems and new drug candidates.
Propriétés
IUPAC Name |
5-hydroxy-3-thiophen-2-yl-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS2/c10-9(11,12)8(16)4-5(6-2-1-3-18-6)14-15(8)7(13)17/h1-3,16H,4H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQAXYMMNXRKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=S)N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



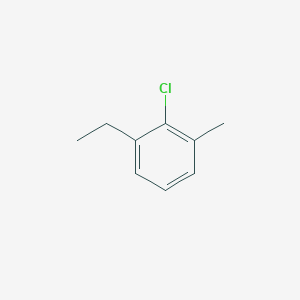
![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)

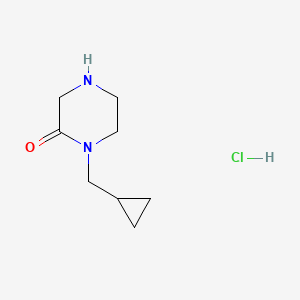


![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)
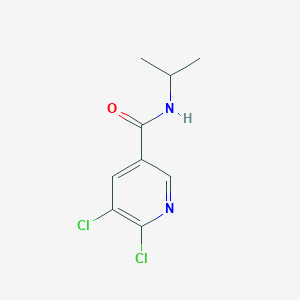


![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)

